molecular formula C33H45NO3 B12615428 Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)- CAS No. 882533-02-0

Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-

Cat. No.: B12615428
CAS No.: 882533-02-0
M. Wt: 503.7 g/mol
InChI Key: AAPGCFAVDLFGMH-UHFFFAOYSA-N
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Description

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] is a complex organic compound with the molecular formula C21H21NO3. It is characterized by the presence of phenol groups and a nitrilotris(methylene) backbone, which contributes to its unique chemical properties. This compound is known for its high melting point of 161°C and a predicted boiling point of 508.2°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with nitrilotris(methylene) precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced phenol derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrilotris(methylene) backbone provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,2’'-methylenebis[6-(1,1-dimethylethyl)-]

Uniqueness

Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] stands out due to its unique nitrilotris(methylene) structure, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable in specialized applications where specific chemical interactions are required .

Properties

CAS No.

882533-02-0

Molecular Formula

C33H45NO3

Molecular Weight

503.7 g/mol

IUPAC Name

2-[[bis[(3-tert-butyl-2-hydroxyphenyl)methyl]amino]methyl]-6-tert-butylphenol

InChI

InChI=1S/C33H45NO3/c1-31(2,3)25-16-10-13-22(28(25)35)19-34(20-23-14-11-17-26(29(23)36)32(4,5)6)21-24-15-12-18-27(30(24)37)33(7,8)9/h10-18,35-37H,19-21H2,1-9H3

InChI Key

AAPGCFAVDLFGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)CN(CC2=C(C(=CC=C2)C(C)(C)C)O)CC3=C(C(=CC=C3)C(C)(C)C)O

Origin of Product

United States

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